H-Leu-Gly-NH2 hydrobromide is a dipeptide compound consisting of the amino acids leucine and glycine, with an amine group at the C-terminus and a hydrobromide salt form. This compound is of interest in various fields of biochemical research and pharmaceutical applications due to its potential biological activities.
H-Leu-Gly-NH2 hydrobromide can be synthesized from its constituent amino acids, leucine and glycine, through peptide coupling reactions. It is also available from commercial suppliers specializing in peptides and amino acid derivatives.
H-Leu-Gly-NH2 hydrobromide falls under the category of peptides, specifically classified as a dipeptide due to its composition of two amino acids. It is also categorized as an amine due to the presence of the amine functional group.
The synthesis of H-Leu-Gly-NH2 hydrobromide typically involves solid-phase peptide synthesis (SPPS) or liquid-phase synthesis methods.
The purity and yield of synthesized H-Leu-Gly-NH2 hydrobromide can be analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm successful synthesis and characterize the product.
The molecular structure of H-Leu-Gly-NH2 hydrobromide can be represented as follows:
The structural representation can be visualized through molecular modeling software or derived from crystallographic data if available. The presence of hydrobromide indicates that it forms a salt with bromide ions, enhancing its solubility in aqueous solutions.
H-Leu-Gly-NH2 hydrobromide can participate in various chemical reactions typical for peptides:
Reactions involving H-Leu-Gly-NH2 hydrobromide are often monitored using chromatographic techniques to assess conversion rates and product formation.
The mechanism of action for H-Leu-Gly-NH2 hydrobromide largely depends on its biological targets:
Research studies may provide data on the pharmacokinetics and pharmacodynamics associated with this compound, elucidating its effects on cellular functions.
Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm structural integrity and purity.
H-Leu-Gly-NH2 hydrobromide has several applications in scientific research:
Solid-Phase Peptide Synthesis is the predominant method for synthesizing H-Leu-Gly-NH₂·HBr (Leucylglycinamide hydrobromide, CAS 28671-28-5). The process employs tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protection schemes. Leucine’s side chain is protected with acid-labile tert-butyl groups, while glycine’s α-amino group is activated for coupling. The synthesis proceeds via sequential residue addition to a resin-bound linker. For C-terminal amides, Rink amide resin is preferred due to its amidation upon cleavage. Coupling reactions use carbodiimide activators (e.g., dicyclohexylcarbodiimide) or uronium salts (e.g., hexafluorophosphate benzotriazole tetramethyl uronium) in dimethylformamide or dichloromethane [1] .
Critical optimization involves microwave-assisted coupling in aqueous environments, which minimizes O-acylation side reactions and eliminates the need for hydroxy group protection. This green chemistry approach uses 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride as a coupling agent under microwave irradiation, achieving >95% yield without racemization for hydrophobic sequences [6]. Post-synthesis, the peptide is cleaved from the resin using hydrobromic acid in acetic acid (typically 20–30% v/v), simultaneously deprotecting side chains and forming the hydrobromide salt [1].
Table 1: SPPS Parameters for H-Leu-Gly-NH₂·HBr
Parameter | Boc-SPPS | Fmoc-SPPS | Aqueous Microwave SPPS |
---|---|---|---|
Resin Type | Merrifield | Rink Amide | Rink Amide |
Leucine Side Chain Protection | tert-Butyl | tert-Butyl | Unprotected |
Glycine Activation | DCC/HOBt | HBTU/DIPEA | DMTMM |
Cleavage/Deprotection | HF or TFA | TFA | HBr/AcOH |
Reaction Time per Coupling | 120 min | 60 min | 10 min |
Reported Crude Purity | 85–90% | 88–92% | >95% |
The hydrobromide counterion in H-Leu-Gly-NH₂·HBr significantly enhances stability and solubility. Bromide ions form strong ionic bonds with protonated N-termini, reducing hygroscopicity and preventing diketopiperazine formation during storage. Salt formation is achieved by treating the free dipeptide amide with 33% hydrobromic acid in acetic acid, followed by precipitation in cold diethyl ether. X-ray crystallography confirms that the bromide ion stabilizes a compact β-turn conformation via a (4→1) hydrogen bond between glycine’s amide proton and leucine’s carbonyl oxygen. This conformation persists in dimethyl sulfoxide and aqueous buffers, minimizing degradation [1] [5].
Stability challenges arise from bromide displacement under humid conditions. Strategies include:
Table 2: Bromide Stabilization Efficacy Under Accelerated Conditions
Stabilization Method | 40°C/75% RH (1 Month) | Residual Purity | Solubility in Water (mg/mL) |
---|---|---|---|
Unstabilized Free Base | 62% | 58% | >100 |
HBr Salt (Standard) | 89% | 85% | 72 |
HBr Salt + Lyophilization | 95% | 93% | 70 |
HBr Salt + Cocrystallization | 97% | 96% | 68 |
H-Leu-Gly-NH₂·HBr’s hydrophobicity (logP ≈ −0.5) complicates purification due to aggregation in aqueous solutions and co-elution with deprotection byproducts. Reverse-phase high-performance liquid chromatography using C18 columns and isocratic acetonitrile/water gradients (15–25% acetonitrile + 0.1% trifluoroacetic acid) achieves baseline separation. Trifluoroacetic acid suppresses peak tailing by protonating residual silanols, though it may form ion pairs with the peptide, requiring post-purification anion exchange to restore the hydrobromide form [1] .
Hydrophobicity-driven aggregation during lyophilization reduces recovery to 60–70%. Counter-solvent precipitation (using tert-butyl methyl ether) prior to lyophilization dissociates aggregates, improving recovery to 85%. Final purity (>99%) is confirmed via:
Stability during purification remains critical due to the dipeptide’s susceptibility to proteolysis. In simulated intestinal fluid, the half-life is <3 minutes. Purification must be completed under cold conditions (2–8°C) with protease inhibitors (e.g., ethylenediaminetetraacetic acid) added to solvents [1].
Table 3: Purification Parameters and Outcomes
Parameter | Standard RP-HPLC | Ion-Pair HPLC | Counter-Solvent Precipitation |
---|---|---|---|
Stationary Phase | C18 | C18 (Halo®) | Not Applicable |
Mobile Phase Additive | 0.1% Trifluoroacetic Acid | 25 mM Heptafluorobutyric Acid | tert-Butyl Methyl Ether |
Peak Retention Time | 8–12 min | 14–18 min | Not Applicable |
Recovery Yield | 70% | 65% | 85% |
Final Purity | 97% | 99% | 95% |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: